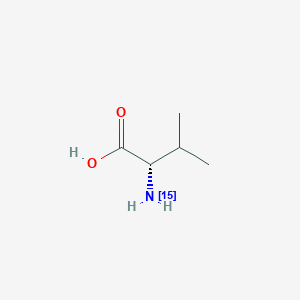

L-(~15~N)Valine

説明

Levodopa (L-Dopa) is an amino acid precursor of dopamine and is the most effective and commonly used drug in the treatment of Parkinson disease. Levodopa is usually combined with carbidopa, which is an inhibitor of L-amino acid decarboxylase, the plasma enzyme that metabolizes levodopa peripherally. Treatment with the combination of levodopa and carbidopa has been associated with mild and transient increases in serum enzymes in a proportion of patients and with very rare instances of clinically apparent acute liver injury.

L-Dopa, also known as dopar or levodopa, belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Dopa is a drug which is used for the treatment of idiopathic parkinson's disease (paralysis agitans), postencephalitic parkinsonism, symptomatic parkinsonism which may follow injury to the nervous system by carbon monoxide intoxication, and manganese intoxication. L-Dopa exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). L-Dopa has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, L-dopa is primarily located in the cytoplasm. L-Dopa participates in a number of enzymatic reactions. In particular, L-Dopa and tetrahydrobiopterin can be converted into dopamine and 4a-hydroxytetrahydrobiopterin through the action of the enzyme aromatic-L-amino-acid decarboxylase. Furthermore, L-Dopa can be converted into dopaquinone; which is mediated by the enzyme tyrosinase. Furthermore, L-Dopa and dihydrobiopterin can be biosynthesized from L-tyrosine and sapropterin through the action of the enzyme tyrosine 3-monooxygenase. Finally, L-Dopa can be converted into dopamine; which is mediated by the enzyme aromatic-L-amino-acid decarboxylase. In humans, L-dopa is involved in the tyrosine metabolism pathway, the disulfiram action pathway, and catecholamine biosynthesis pathway. L-Dopa is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the hawkinsinuria pathway, tyrosinemia, transient, OF the newborn pathway, and monoamine oxidase-a deficiency (mao-a). L-Dopa is a potentially toxic compound.

特性

IUPAC Name |

(2S)-2-(15N)azanyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-JGTYJTGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514731 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-29-4 | |

| Record name | L-(~15~N)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of L-(15N)Valine

This guide provides a comprehensive overview of the core physical properties of L-(15N)Valine, a stable isotope-labeled essential amino acid. It is intended to serve as a technical resource, offering detailed data, experimental protocols for property determination, and visualizations of relevant biological and experimental workflows. L-(15N)Valine is a crucial tool in metabolic research, quantitative proteomics, and biomolecular NMR, where it serves as a tracer to elucidate protein structure, function, and dynamics.

Physical and Chemical Properties

The incorporation of the heavy nitrogen isotope (¹⁵N) results in a molecule with a slightly greater mass than its natural counterpart but with nearly identical chemical properties and physical characteristics. This allows it to be used as a tracer in biological systems without altering the underlying biochemistry.

Data Summary

The quantitative physical properties of L-(15N)Valine are summarized in the table below. These values are compiled from various commercial suppliers and chemical databases. Minor variations may be observed between different lots and manufacturers.

| Property | Value | Citations |

| IUPAC Name | (2S)-2-(¹⁵N)azanyl-3-methylbutanoic acid | [1] |

| Molecular Formula | C₅H₁₁¹⁵NO₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1][2][3] |

| Appearance | White crystalline solid or powder | [1] |

| Melting Point | 295-300 °C (sublimes) | [1] |

| Optical Rotation | [α]²⁵/D +26.6° (c=1 in 5 M HCl) | [1][4] |

| Solubility | Soluble in water. Almost insoluble in ethanol, ether, and acetone. | [5][6] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1][2] |

| Chemical Purity | ≥98% | [2][3] |

| CAS Number (Labeled) | 59935-29-4 | [1][3] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies used to determine the key physical properties of isotopically labeled amino acids like L-(15N)Valine.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For amino acids that decompose at high temperatures, the rate of heating is a crucial parameter.

-

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The melting range is the temperature span from the appearance of the first liquid droplet (onset point) to the complete liquefaction of the solid (clear point).

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), sealed capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

Sample Preparation: A small amount of dry L-(15N)Valine is finely ground. The open end of a capillary tube is tapped into the powder until a 2-3 mm column of sample is packed into the sealed end.[7]

-

Initial Determination: The apparatus is heated rapidly to obtain an approximate melting point. This allows for a more precise measurement in subsequent trials.

-

Accurate Determination: A new sample is prepared. The apparatus is heated at a medium rate to approximately 20°C below the expected melting point.[7]

-

The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the sample becomes a clear liquid throughout is recorded as the clear point. The melting point is reported as this range.[8] Note: For compounds like valine that sublime, using a sealed capillary is essential to prevent sample loss before melting.

-

Optical Rotation Measurement

Optical rotation confirms the stereochemical identity (L- or D-enantiomer) of the amino acid.

-

Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation is a standardized measure of this rotation, dependent on concentration, path length, temperature, and wavelength.[9]

-

Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), volumetric flasks, analytical balance, sample cell (polarimeter tube) of a known path length (e.g., 1 dm).

-

Procedure:

-

Solution Preparation: An exact mass of L-(15N)Valine is weighed and dissolved in a precise volume of solvent (e.g., 5 M HCl) to achieve a known concentration (c), typically expressed in g/mL.[1]

-

Calibration: The polarimeter is calibrated with a blank solvent-filled sample cell to set the zero point.

-

Measurement: The sample cell is rinsed and filled with the prepared L-(15N)Valine solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[10]

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where l is the path length in decimeters (dm) and c is the concentration in g/mL. The temperature and wavelength are reported with the value.[9]

-

Solubility Determination (Gravimetric Method)

This protocol determines the maximum amount of solute that can dissolve in a given solvent at a specific temperature.

-

Principle: A supersaturated solution is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in a known volume of the saturated solution is then determined by evaporating the solvent and weighing the solid residue.

-

Apparatus: Temperature-controlled shaker or water bath, analytical balance, centrifuge, volumetric glassware, drying oven.

-

Procedure:

-

An excess amount of L-(15N)Valine is added to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

The mixture is agitated in a constant-temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

The solution is then allowed to stand at the same temperature for any undissolved solid to settle. Centrifugation can be used to separate the solid and liquid phases more effectively.

-

A precise volume of the clear, saturated supernatant is carefully withdrawn.

-

The withdrawn aliquot is placed in a pre-weighed container, and the solvent is evaporated at a controlled temperature (e.g., in a drying oven).

-

The container with the dry residue is weighed again. The difference in weight gives the mass of the dissolved L-(15N)Valine.

-

Solubility is expressed as mass per volume (e.g., g/100 mL). Note: For compounds with low solubility, more sensitive analytical methods like HPLC or spectrophotometry may be required.[11]

-

Isotopic and Chemical Purity Determination

Mass spectrometry is the definitive technique for confirming both the isotopic enrichment and the chemical purity of labeled compounds.

-

Principle: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The mass difference between the labeled molecule and its natural counterpart confirms isotopic incorporation. The relative abundance of the isotopic peak compared to the unlabeled peak determines the isotopic purity. Chemical purity is assessed by identifying any unexpected m/z peaks in the spectrum.[12][]

-

Apparatus: High-resolution mass spectrometer (e.g., LC-MS/MS, Orbitrap, or MALDI-TOF).

-

Procedure:

-

Sample Preparation: A dilute solution of L-(15N)Valine is prepared in a suitable solvent compatible with the ionization method (e.g., electrospray ionization - ESI). An unlabeled L-Valine standard is prepared for comparison.

-

Mass Analysis: The sample is introduced into the mass spectrometer. The instrument is operated in a high-resolution mode to accurately distinguish between the ¹⁴N and ¹⁵N isotopes.

-

Isotopic Purity Analysis: The mass spectrum will show a peak for the unlabeled L-Valine (C₅H₁₁¹⁴NO₂) at an m/z corresponding to ~118.08 (as [M+H]⁺) and a peak for L-(15N)Valine (C₅H₁₁¹⁵NO₂) at an m/z of ~119.08 (as [M+H]⁺). The isotopic purity (atom % ¹⁵N) is calculated from the relative intensities of these peaks.

-

Chemical Purity Analysis: The full spectrum is examined for peaks that do not correspond to L-Valine or its common adducts. The area of impurity peaks relative to the main L-(15N)Valine peak provides a quantitative measure of chemical purity.[14]

-

Visualizations: Pathways and Workflows

Biological Pathway: L-Valine Catabolism

L-Valine, as a branched-chain amino acid (BCAA), undergoes a specific catabolic pathway primarily in the mitochondria of muscle tissue. This pathway converts it into succinyl-CoA, an intermediate of the citric acid cycle.

Caption: Catabolic pathway of L-Valine to the TCA cycle intermediate Succinyl-CoA.

Experimental Workflow: SILAC Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes labeled amino acids like L-(15N)Valine to compare protein abundance between different cell populations.[2]

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

- 1. researchgate.net [researchgate.net]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 6. Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation: how reliable are absolute configurations obtained for molecules with small rotations? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 14. d-nb.info [d-nb.info]

An In-depth Technical Guide to L-(15N)Valine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-(15N)Valine, a stable isotope-labeled amino acid crucial for advanced research in proteomics, metabolomics, and drug development. We will delve into its chemical properties, structure, and provide a detailed protocol for its application in quantitative proteomics.

Core Properties of L-(15N)Valine

L-(15N)Valine is a form of the essential amino acid L-Valine where the standard nitrogen-14 (¹⁴N) atom in the amino group is replaced by the heavier, non-radioactive nitrogen-15 (¹⁵N) isotope. This isotopic enrichment allows for the differentiation and quantification of proteins and metabolites in complex biological samples using mass spectrometry and NMR spectroscopy.

Chemical Structure and Formula

The incorporation of the ¹⁵N isotope results in a predictable mass shift, which is fundamental to its use as a tracer and internal standard.

-

Chemical Formula (L-Valine): C₅H₁₁NO₂

-

Chemical Formula (L-(15N)Valine): C₅H₁₁¹⁵NO₂

-

Linear Formula: (CH₃)₂CHCH(¹⁵NH₂)CO₂H[1]

Caption: Chemical structure of L-(15N)Valine.

Quantitative Data Summary

The key quantitative parameters of L-Valine and its ¹⁵N-labeled counterpart are summarized below. This data is essential for accurate experimental design and data analysis in mass spectrometry-based applications.

| Property | L-Valine | L-(15N)Valine |

| Molecular Formula | C₅H₁₁NO₂[2][3] | C₅H₁₁¹⁵NO₂ |

| Molecular Weight | ~117.15 g/mol [2][4][5] | ~118.14 g/mol [1][6][7] |

| Monoisotopic Mass | 117.078979 u | 118.076028 u |

| Isotopic Purity | N/A | Typically ≥98%[1][6][7] |

| Mass Shift (M+1) | N/A | +1 Da[1] |

Experimental Protocol: Quantitative Proteomics using SILAC with L-(15N)Valine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics.[3][7] L-(15N)Valine can be used in concert with other labeled essential amino acids (typically Arginine and Lysine) to achieve comprehensive proteome quantification. Below is a detailed protocol for a typical SILAC experiment.

I. Cell Culture and Labeling

-

Media Preparation : Prepare two types of cell culture media that are identical except for the isotopic forms of essential amino acids.

-

"Light" Medium : Standard culture medium (e.g., DMEM or RPMI) containing natural abundance ("light") L-Arginine, L-Lysine, and L-Valine.

-

"Heavy" Medium : The same base medium, but deficient in the standard amino acids, supplemented with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine, and L-(15N)Valine).

-

Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

-

-

Cell Adaptation : Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Metabolic Incorporation : Passage the cells for at least five to six cell divisions in their respective media to ensure near-complete incorporation of the labeled amino acids into the proteome.[4]

-

Verification of Labeling (Optional but Recommended) : Before starting the experiment, verify the labeling efficiency by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry. The incorporation efficiency should ideally be >97%.

II. Experimental Treatment and Sample Preparation

-

Apply Stimulus : Apply the experimental treatment (e.g., drug candidate, growth factor) to one cell population (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.

-

Cell Lysis : Harvest both cell populations and lyse them separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration for each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Mixing : Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio). This step is critical as it minimizes sample-to-sample variation in subsequent processing steps.[4]

III. Protein Digestion and Mass Spectrometry

-

Protein Digestion : The combined protein lysate is typically separated by SDS-PAGE, and the gel is cut into bands. The proteins within each band are then subjected to in-gel digestion, most commonly with trypsin.

-

Peptide Extraction and Desalting : Extract the resulting peptides from the gel slices. The pooled peptide mixture is then desalted using a C18 solid-phase extraction (SPE) column to remove contaminants that could interfere with mass spectrometry analysis.

-

LC-MS/MS Analysis : Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then ionized and analyzed by the mass spectrometer.

IV. Data Analysis

-

Peptide Identification : The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences.

-

Quantification : In the MS1 spectra, peptides derived from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the incorporated stable isotopes. The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[7]

-

Data Interpretation : The calculated protein ratios are then used to identify proteins that are up- or down-regulated in response to the experimental treatment.

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. L-Valine (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-442-H-0.25 [isotope.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

The Synthesis and Biosynthesis of L-(¹⁵N)Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis pathways for L-(¹⁵N)Valine. It is designed to be an in-depth resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved in the production of this isotopically labeled essential amino acid. The information contained herein is intended to support research and development efforts in fields ranging from metabolic studies and proteomics to drug discovery and development.

Introduction to L-(¹⁵N)Valine

L-Valine is a branched-chain amino acid (BCAA) that is essential for human and animal nutrition.[1] Its isotopic variant, L-(¹⁵N)Valine, in which the naturally occurring ¹⁴N atom in the amino group is replaced with the stable isotope ¹⁵N, serves as a powerful tool in a variety of scientific disciplines. The ¹⁵N label allows for the tracing and quantification of valine metabolism, protein synthesis, and degradation in complex biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These capabilities make L-(¹⁵N)Valine an invaluable asset in metabolic research, drug development, and structural biology.

Chemical Synthesis of L-(¹⁵N)Valine

The chemical synthesis of L-(¹⁵N)Valine offers a direct and controllable method for producing this labeled compound. The most common and well-established method for the de novo synthesis of amino acids is the Strecker synthesis.

Strecker Synthesis

The Strecker synthesis is a two-step process that produces a racemic mixture of α-amino acids from an aldehyde, ammonia, and cyanide.[2][3] For the synthesis of L-(¹⁵N)Valine, isobutyraldehyde serves as the starting material, and ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium salt like ¹⁵NH₄Cl is used as the nitrogen source.

Step 1: Formation of α-Aminoisovaleronitrile-¹⁵N

In the first step, isobutyraldehyde reacts with ¹⁵N-ammonia to form an imine intermediate. The subsequent addition of a cyanide source, such as potassium cyanide (KCN), to the imine yields α-aminoisovaleronitrile-¹⁵N.[2]

Step 2: Hydrolysis to L-(¹⁵N)Valine

The α-aminoisovaleronitrile-¹⁵N is then hydrolyzed under acidic conditions to produce a racemic mixture of D- and L-(¹⁵N)Valine.[2] The resolution of this racemic mixture is necessary to isolate the desired L-enantiomer.

Experimental Protocol: Strecker Synthesis of (¹⁵N)Valine

Materials:

-

Isobutyraldehyde

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Formation of α-Aminoisovaleronitrile-¹⁵N:

-

In a well-ventilated fume hood, dissolve ¹⁵NH₄Cl in water.

-

Add an aqueous solution of KCN to the ¹⁵NH₄Cl solution.

-

Cool the mixture in an ice bath and slowly add isobutyraldehyde with constant stirring.

-

Allow the reaction to proceed at room temperature for several hours to overnight. The formation of the α-aminoisovaleronitrile may be observed as an oily layer.

-

Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude α-aminoisovaleronitrile-¹⁵N.

-

-

Hydrolysis to Racemic (¹⁵N)Valine:

-

Carefully add concentrated HCl to the crude α-aminoisovaleronitrile-¹⁵N.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group.

-

After cooling, neutralize the reaction mixture with a NaOH solution to precipitate the racemic (¹⁵N)Valine.

-

Filter the crude product and wash with cold water.

-

-

Purification and Resolution:

-

The crude racemic (¹⁵N)Valine can be purified by recrystallization from a water/ethanol mixture.

-

Resolution of the D- and L-enantiomers can be achieved by enzymatic methods or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

-

Expected Yield and Isotopic Enrichment:

The overall yield of the Strecker synthesis can vary but is often in the range of 40-60%. The isotopic enrichment of the final L-(¹⁵N)Valine product is dependent on the enrichment of the starting ¹⁵N-labeled ammonia source, which is typically ≥98 atom %.

Logical Workflow for Strecker Synthesis

Caption: Strecker synthesis workflow for L-(¹⁵N)Valine production.

Enzymatic Synthesis of L-(¹⁵N)Valine

Enzymatic synthesis provides a highly stereospecific route to L-(¹⁵N)Valine, avoiding the need for chiral resolution. This method utilizes enzymes, such as amino acid dehydrogenases, to catalyze the reductive amination of an α-keto acid precursor.

Reductive Amination of α-Ketoisovalerate

The enzymatic synthesis of L-(¹⁵N)Valine starts with α-ketoisovalerate. In the presence of a ¹⁵N-ammonium source and a reducing cofactor (typically NADH or NADPH), an amino acid dehydrogenase catalyzes the formation of L-(¹⁵N)Valine. Leucine dehydrogenase (LeuDH) is an enzyme commonly employed for this purpose due to its ability to act on various branched-chain α-keto acids.

A key aspect of this process is the regeneration of the expensive NAD(P)H cofactor. This is often achieved by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NAD⁺ to NADH.

Experimental Protocol: Enzymatic Synthesis of L-(¹⁵N)Valine

Materials:

-

α-Ketoisovaleric acid sodium salt

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

-

Leucine Dehydrogenase (LeuDH) from Bacillus cereus or a recombinant source

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Tris-HCl buffer

-

Sodium hydroxide (NaOH)

-

Dowex 50WX8 cation-exchange resin

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), D-glucose, α-ketoisovaleric acid sodium salt, ¹⁵NH₄Cl, and a catalytic amount of NAD⁺.

-

Initiate the reaction by adding LeuDH and GDH to the mixture.

-

Maintain the pH of the reaction at 8.0 by the controlled addition of NaOH. The reaction progress can be monitored by the consumption of NaOH.

-

Stir the reaction mixture at a controlled temperature (e.g., 30°C) until the reaction is complete (indicated by the cessation of NaOH consumption).

-

-

Enzyme Removal and Product Purification:

-

Terminate the reaction by heating the mixture to denature the enzymes.

-

Remove the denatured protein by centrifugation or filtration.

-

Load the supernatant onto a cation-exchange column (Dowex 50WX8, H⁺ form).

-

Wash the column with deionized water to remove unreacted glucose and other non-cationic components.

-

Elute the L-(¹⁵N)Valine from the column using an aqueous solution of ammonium hydroxide.

-

-

Crystallization:

-

Collect the fractions containing L-(¹⁵N)Valine and concentrate them under reduced pressure.

-

Induce crystallization by adding a mixture of ethanol and diethyl ether and storing at a low temperature.

-

Filter the crystals, wash with a cold ethanol/ether mixture, and dry under vacuum.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Efficiency | 80-95% | |

| Isotopic Enrichment | >98% | [4] |

| Scale | Gram quantities | [4] |

Enzymatic Synthesis Workflow

Caption: Coupled enzyme system for L-(¹⁵N)Valine synthesis.

Biosynthesis of L-(¹⁵N)Valine

The biosynthesis of L-(¹⁵N)Valine in microorganisms provides a sustainable and scalable method for its production. This is typically achieved by culturing microorganisms in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.

The L-Valine Biosynthetic Pathway

The biosynthesis of L-valine starts from pyruvate, a central metabolite derived from glycolysis.[5][] The pathway consists of four key enzymatic steps that are shared with the biosynthesis of other branched-chain amino acids, isoleucine and leucine.[7]

The key enzymes in the L-valine biosynthetic pathway are:

-

Acetolactate Synthase (AHAS) (also known as Acetohydroxy Acid Synthase): Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[5][]

-

Acetohydroxy Acid Isomeroreductase (AHAIR) : Converts α-acetolactate to α,β-dihydroxyisovalerate.[5][]

-

Dihydroxyacid Dehydratase (DHAD) : Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[5][]

-

Branched-Chain Amino Acid Aminotransferase (Transaminase B) : Transfers an amino group from a donor, such as glutamate, to α-ketoisovalerate to form L-valine.[5] When the cellular nitrogen pool is enriched with ¹⁵N, this final step incorporates the ¹⁵N label into L-valine.

L-Valine Biosynthesis Pathway

Caption: The biosynthetic pathway of L-(¹⁵N)Valine from pyruvate.

Microbial Production of L-(¹⁵N)Valine

Metabolically engineered strains of microorganisms, such as Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis, are commonly used for the high-yield production of L-valine.[2][5][8] To produce L-(¹⁵N)Valine, these strains are cultivated in a defined minimal medium containing a ¹⁵N-labeled nitrogen source.

Experimental Protocol: Microbial Production of L-(¹⁵N)Valine

Materials:

-

Metabolically engineered L-valine producing microbial strain (e.g., C. glutamicum, E. coli)

-

Defined minimal medium (e.g., M9 medium) with glucose as the carbon source

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N) as the sole nitrogen source

-

Trace elements and vitamins as required by the specific strain

-

Bioreactor with pH, temperature, and dissolved oxygen control

-

Centrifuge

-

Cell lysis equipment (e.g., sonicator, French press)

-

Purification system (e.g., ion-exchange chromatography)

Procedure:

-

Inoculum Preparation:

-

Grow a starter culture of the engineered strain in a rich medium (e.g., LB) to a sufficient cell density.

-

Harvest the cells by centrifugation and wash with the ¹⁵N-minimal medium to remove any residual ¹⁴N-containing components.

-

-

Fermentation:

-

Inoculate the ¹⁵N-minimal medium in the bioreactor with the washed cells.

-

Carry out the fermentation under controlled conditions of temperature, pH, and dissolved oxygen, optimized for the specific strain and L-valine production.

-

Monitor cell growth (e.g., by measuring optical density) and substrate consumption.

-

The fermentation can be run in batch, fed-batch, or continuous mode to maximize L-(¹⁵N)Valine production.

-

-

Harvesting and Extraction:

-

At the end of the fermentation, harvest the cells by centrifugation.

-

The L-(¹⁵N)Valine can be recovered from the culture supernatant or extracted from the intracellular pool after cell lysis.

-

-

Purification:

-

Purify the L-(¹⁵N)Valine from the supernatant or cell lysate using methods such as ion-exchange chromatography, as described in the enzymatic synthesis protocol.

-

Quantitative Production Data in Engineered Microorganisms:

| Microorganism | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Corynebacterium glutamicum | 103 | 0.35 | 2.67 | [8] |

| Corynebacterium glutamicum | 51 | - | - | [9] |

| Escherichia coli | 86.44 | 0.44 | 3.32 | [2] |

| Escherichia coli | 84 | 0.41 | 2.33 | |

| Bacillus subtilis | 4.61 | - | - | [5] |

Analysis and Quality Control

The purity and isotopic enrichment of the synthesized L-(¹⁵N)Valine are critical for its use in research.

-

Purity Analysis: The chemical purity of L-(¹⁵N)Valine can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Isotopic Enrichment Analysis: The percentage of ¹⁵N incorporation is typically determined by mass spectrometry (MS). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to measure the mass-to-charge ratio of the molecule and its fragments, allowing for the calculation of the isotopic enrichment.

Conclusion

This technical guide has detailed the primary methods for the synthesis and biosynthesis of L-(¹⁵N)Valine. Chemical synthesis via the Strecker method provides a direct route but requires chiral resolution. Enzymatic synthesis offers high stereospecificity and good yields. Biosynthesis using metabolically engineered microorganisms is a powerful approach for large-scale production. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and cost considerations. The protocols and data presented here provide a solid foundation for researchers and professionals working with this important isotopically labeled amino acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of alpha, beta-deuterated 15N amino acids using a coupled glutamate dehydrogenase-branched-chain amino acid aminotransferase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. miragenews.com [miragenews.com]

A Technical Guide to High-Purity L-(¹⁵N)Valine for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity L-(¹⁵N)Valine, a stable isotope-labeled amino acid crucial for a variety of research and drug development applications. This document details commercially available sources, key specifications, experimental protocols for its use in nuclear magnetic resonance (NMR) spectroscopy and quantitative proteomics, and its relevance in studying cellular signaling pathways.

Commercial Suppliers and Specifications

High-purity L-(¹⁵N)Valine is available from several reputable commercial suppliers. The following table summarizes the key quantitative data for their products, facilitating easy comparison for procurement.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity (atom % ¹⁵N) | Chemical Purity | Form | Applications |

| Sigma-Aldrich | L-Valine-¹⁵N | 59935-29-4 | ≥98%[1][2][3] | ≥99% (CP)[1][2] | Solid[1][2] | Bio NMR[1][2] |

| Cambridge Isotope Laboratories, Inc. | L-Valine (¹⁵N, 98%) | NLM-316-1[4] | ≥98%[4][5][6] | ≥98%[4][5] | Solid[4] | Biomolecular NMR, Metabolism, Metabolomics, Proteomics[4][5][7] |

| Amerigo Scientific | L-Valine (¹⁵N, 98%) | SILC471992CAM | 98%[8] | 98%[8] | Solid | - |

| Eurisotop | L-VALINE (15N, 98%) | NLM-316-1 | 98% | 98% | Solid | - |

| MedchemExpress | L-Valine-¹⁵N | HY-N0717S | - | 99.0% | Solid | Metabolic flux analysis, SILAC, Internal Standard[9] |

Key Applications and Experimental Protocols

L-(¹⁵N)Valine is a powerful tool in various research fields, primarily due to the ability to introduce a specific, detectable isotopic label into biological systems. This enables precise tracking and quantification of molecules and metabolic processes.

Metabolic Labeling for NMR Analysis of Proteins

Stable isotope labeling with ¹⁵N is a cornerstone of modern biomolecular NMR spectroscopy. It allows for the acquisition of multidimensional spectra that are essential for determining the structure, dynamics, and interactions of proteins.

Experimental Protocol: Protein Expression and Labeling in E. coli

This protocol outlines the general procedure for producing a ¹⁵N-labeled protein in E. coli for NMR studies.

-

Prepare Minimal Media: A minimal medium, such as M9, is prepared. Crucially, the standard nitrogen source (ammonium chloride, NH₄Cl) is omitted.

-

Supplement with ¹⁵N Source: The minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source. This ensures that all newly synthesized proteins will incorporate the ¹⁵N isotope.

-

Cell Culture and Induction:

-

An E. coli strain carrying the expression plasmid for the protein of interest is first grown in a small volume of rich medium (e.g., LB) to generate a starter culture.

-

The starter culture is then used to inoculate the M9 minimal medium containing ¹⁵NH₄Cl.

-

The cells are grown to an optimal density (typically an OD₆₀₀ of 0.6-0.8).

-

Protein expression is then induced by adding an appropriate inducer (e.g., IPTG for lac-based expression systems).

-

-

Cell Harvest and Protein Purification:

-

After a suitable induction period, the cells are harvested by centrifugation.

-

The cell pellet is resuspended and lysed to release the cellular contents.

-

The ¹⁵N-labeled protein is then purified from the lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

NMR Sample Preparation: The purified, ¹⁵N-labeled protein is exchanged into a suitable NMR buffer. This buffer typically has a low salt concentration and contains 5-10% deuterium oxide (D₂O) to provide a lock signal for the NMR spectrometer.[10]

Experimental Workflow for Protein NMR

Figure 1: Experimental workflow for producing and analyzing a ¹⁵N-labeled protein for NMR studies.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique used for accurate relative quantification of proteins in different cell populations by mass spectrometry.[11][12] L-(¹⁵N)Valine can be used as the "heavy" amino acid in SILAC experiments.

Experimental Protocol: SILAC using L-(¹⁵N)Valine

This protocol provides a general workflow for a SILAC experiment.

-

Cell Culture Preparation: Two populations of cells are cultured.

-

"Light" Population: Grown in a medium containing the natural, unlabeled L-Valine.

-

"Heavy" Population: Grown in a medium that is identical to the "light" medium, except that the natural L-Valine is replaced with high-purity L-(¹⁵N)Valine.

-

-

Metabolic Labeling: The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the respective "light" or "heavy" amino acid into their proteomes.

-

Experimental Treatment: Once labeling is complete, one cell population can be subjected to an experimental treatment (e.g., drug administration), while the other serves as a control.

-

Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are lysed, and their proteins are extracted.

-

Sample Mixing: The protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio. This early-stage mixing minimizes experimental variability.

-

Protein Digestion: The mixed protein sample is digested, typically with trypsin, to generate peptides.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry.

-

Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N in the "heavy" peptides. The ratio of the signal intensities of the "heavy" to "light" peptide pairs is used to determine the relative abundance of the corresponding protein in the two cell populations.

Logical Workflow for SILAC

References

- 1. benchchem.com [benchchem.com]

- 2. Speeding up direct 15N detection: hCaN 2D NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L -Valine-15N 15N 98atom 59935-29-4 [sigmaaldrich.com]

- 4. protein-nmr.org.uk [protein-nmr.org.uk]

- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 6. L-Valine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-316-1 [isotope.com]

- 7. L-Valine (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. 15N-LABELED PROTEINS [imserc.northwestern.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

Unlocking Cellular Secrets: A Technical Guide to ¹⁵N Isotope Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamentals of the stable isotope Nitrogen-15 (¹⁵N), from its natural abundance to its critical role in isotopic labeling. As a non-radioactive tracer, ¹⁵N has become an indispensable tool in modern research, enabling precise and quantitative analysis of complex biological systems. This whitepaper provides a comprehensive overview of ¹⁵N's properties, the significance of its application in labeling studies, detailed experimental protocols, and its impact on drug discovery and development.

The Natural Abundance and Properties of Nitrogen Isotopes

Nitrogen, a fundamental component of life, primarily exists as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of naturally occurring nitrogen is ¹⁴N, with ¹⁵N present in a much smaller fraction.[1] This low natural abundance is the cornerstone of ¹⁵N's utility in labeling experiments; the introduction of ¹⁵N-enriched compounds creates a distinct mass signature that can be readily detected against the natural background.

Table 1: Natural Abundance and Properties of Stable Nitrogen Isotopes

| Property | ¹⁴N | ¹⁵N |

| Natural Abundance | ~99.63%[2] | ~0.37%[2][3] |

| Atomic Mass (amu) | 14.003074 | 15.000108 |

| Nuclear Spin (I) | 1[4] | 1/2[4][5] |

| Quadrupole Moment | Yes[6] | No[6] |

The difference in nuclear spin is particularly significant for Nuclear Magnetic Resonance (NMR) spectroscopy. The spin of 1/2 for ¹⁵N results in sharp, well-resolved peaks, making it ideal for detailed structural analysis of proteins and other biomolecules.[4][6] In contrast, the spin of 1 for ¹⁴N leads to quadrupolar broadening, which can obscure NMR signals.[4]

The Significance of ¹⁵N in Isotopic Labeling

Isotopic labeling with ¹⁵N involves the incorporation of this heavier isotope into molecules of interest, allowing researchers to trace their fate and quantify their abundance in complex biological systems.[7] This technique offers several advantages over other methods:

-

Non-Radioactive and Safe: As a stable isotope, ¹⁵N is non-radioactive, making it safe for use in a wide range of experiments, including those involving live cells, organisms, and even clinical studies.[7]

-

Minimal Perturbation: The chemical properties of ¹⁵N-labeled molecules are nearly identical to their unlabeled counterparts, ensuring that the biological processes under investigation are not significantly altered.[8]

-

Versatility: ¹⁵N labeling can be applied to a diverse array of organisms, from microorganisms like E. coli to multicellular organisms such as C. elegans, Drosophila, and mice.[9][10]

-

Quantitative Accuracy: Metabolic labeling with ¹⁵N allows for the mixing of labeled ("heavy") and unlabeled ("light") samples at an early stage of the experimental workflow. This minimizes sample handling variability and leads to highly accurate relative quantification of proteins and other biomolecules.[9][11]

Applications in Research and Drug Development

The ability to precisely track nitrogen-containing molecules has made ¹⁵N labeling a cornerstone of various research fields, particularly in proteomics, metabolomics, and drug development.

Quantitative Proteomics and Protein Turnover

Metabolic labeling with ¹⁵N is a powerful technique for the large-scale relative quantification of proteins.[11] In a typical experiment, one population of cells or an organism is grown in a medium containing a ¹⁵N-labeled nitrogen source, while a control population is grown in a medium with the natural abundance of nitrogen (¹⁴N).[12] The "heavy" and "light" samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the ¹⁵N-labeled and ¹⁴N-unlabeled peptides allows for the accurate determination of changes in protein abundance between the two samples.[11]

This approach, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) when using labeled amino acids, is invaluable for:

-

Identifying differentially expressed proteins in response to various stimuli or disease states.[11]

-

Studying protein turnover, which is the balance between protein synthesis and degradation.[13][14]

-

Analyzing the composition of multi-protein complexes.[15]

Metabolic Flux Analysis

¹⁵N labeling is also a key tool in metabolic flux analysis, which aims to map the intricate network of biochemical pathways within a cell.[16] By providing cells with ¹⁵N-labeled substrates, researchers can trace the incorporation of nitrogen into various metabolites, providing insights into the activity of different metabolic routes.[16] This is crucial for understanding cellular metabolism in both healthy and diseased states.

Drug Discovery and Development

In the pharmaceutical industry, ¹⁵N labeling plays a vital role throughout the drug development pipeline:[5][17]

-

Target Identification and Validation: By observing changes in protein expression profiles upon drug treatment, researchers can identify the protein targets of novel drug candidates.[11][17]

-

Mechanism of Action Studies: ¹⁵N labeling helps to elucidate how a drug works by revealing its effects on specific metabolic pathways and cellular processes.[5][17]

-

Pharmacokinetics (ADME): Labeled compounds are used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of a drug and its metabolites within an organism.[17][18] This information is critical for determining a drug's efficacy and potential toxicity.[17]

Experimental Protocols

The following sections provide detailed methodologies for common ¹⁵N labeling experiments.

Protocol 1: ¹⁵N Metabolic Labeling of E. coli

This protocol describes the metabolic labeling of E. coli for proteomic analysis.

Materials:

-

M9 minimal medium components

-

¹⁵NH₄Cl (for "heavy" medium) and ¹⁴NH₄Cl (for "light" medium)

-

Glucose (or other carbon source)

-

Sterile stock solutions of MgSO₄, CaCl₂, and trace elements

-

Appropriate antibiotics

-

E. coli strain of interest

Procedure:

-

Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium, initially omitting the ammonium chloride. Sterilize by autoclaving.[19]

-

Prepare Labeling Media: Aseptically add the sterile supplements to the M9 medium. For the "heavy" medium, add 1 gram of ¹⁵NH₄Cl. For the "light" medium, add 1 gram of ¹⁴NH₄Cl.[19][20]

-

Pre-culture: Inoculate a small volume of rich medium (e.g., LB) with the E. coli strain and grow to a high cell density.[19]

-

Inoculation: Use the pre-culture to inoculate the "heavy" and "light" M9 minimal media. A 1:100 dilution is typically recommended.[19][20]

-

Cell Growth: Grow the cultures at the desired temperature with shaking until they reach the desired growth phase (e.g., mid-log phase).[19]

-

Induction (if applicable): If expressing a specific protein, induce the cultures as required.[19]

-

Harvesting: Harvest the cells by centrifugation. The cell pellets can be stored at -20°C or processed immediately.[21]

Protocol 2: ¹⁵N Metabolic Labeling of Mammalian Cells (SILAC)

This protocol outlines the general steps for SILAC labeling of mammalian cells.

Materials:

-

SILAC-grade cell culture medium (deficient in arginine and lysine)

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹⁵N-labeled L-arginine and L-lysine

-

Dialyzed fetal bovine serum (FBS)

-

Mammalian cell line of interest

Procedure:

-

Prepare SILAC Media: Supplement the SILAC-grade medium with either "light" or "heavy" amino acids and dialyzed FBS.

-

Cell Culture: Culture the two cell populations in their respective "light" and "heavy" media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[22]

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Harvesting and Mixing: Harvest the cells and mix equal numbers of cells from the "light" and "heavy" populations.

-

Protein Extraction and Digestion: Lyse the mixed cell pellet to extract proteins. The extracted proteins are then digested, typically with trypsin.[19]

Sample Processing for Mass Spectrometry

Procedure:

-

Protein Extraction: Lyse the cell pellets (from either Protocol 1 or 2) using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide (IAA).[19]

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin. A 1:50 (trypsin:protein) ratio is commonly used for overnight digestion at 37°C.[19]

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 column to remove contaminants that can interfere with mass spectrometry analysis.[19]

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is recommended to use a high-resolution mass spectrometer for both MS1 and MS2 scans.[19][23]

Data Analysis and Visualization

Data Analysis Workflow

The analysis of data from ¹⁵N labeling experiments involves several key steps:

-

Peptide Identification: The acquired MS/MS spectra are searched against a protein database to identify the corresponding peptide sequences.[19]

-

Quantification: The relative abundance of "heavy" and "light" peptides is determined by comparing the signal intensities of their respective isotopic envelopes in the MS1 spectra.[19]

-

Ratio Calculation and Normalization: The ratios of heavy to light peptides are calculated and normalized to account for any mixing errors.

-

Protein Quantification: The peptide ratios are then used to calculate the relative abundance of the corresponding proteins.[12]

-

Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the experimental conditions.[19]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows in ¹⁵N labeling experiments.

Caption: General workflow for a ¹⁵N metabolic labeling experiment.

Caption: Detailed workflow for quantitative proteomics using ¹⁵N labeling.

Conclusion

Nitrogen-15 isotopic labeling is a powerful and versatile technology that provides unparalleled insights into the dynamic processes of biological systems.[17] From fundamental research in proteomics and metabolomics to the development of new therapeutics, ¹⁵N labeling enables the precise and quantitative analysis of nitrogen-containing molecules. As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further enhancing our understanding of biology and accelerating the discovery of novel drugs.[17]

References

- 1. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 2. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Nuclei Nitrogen-15 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 5. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 6. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. metsol.com [metsol.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. benchchem.com [benchchem.com]

- 18. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 19. benchchem.com [benchchem.com]

- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 21. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. biorxiv.org [biorxiv.org]

A Technical Guide to L-(15N)Valine for Researchers

This technical guide provides essential information for researchers and drug development professionals on the physical and chemical properties of L-(15N)Valine, a stable isotope-labeled amino acid. This document offers a structured overview of its key data, potential experimental applications, and relevant biological pathways.

Core Data Presentation

For ease of reference, the fundamental quantitative data for L-(15N)Valine is summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 59935-29-4 | [1][2] |

| Molecular Weight | 118.14 g/mol | [1][2] |

| Chemical Formula | (CH₃)₂CHCH(¹⁵NH₂)COOH | [1][2] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1][2] |

| Appearance | Solid | [1] |

Experimental Protocols

L-(15N)Valine is a crucial tool in metabolic research, particularly in stable isotope labeling by amino acids in cell culture (SILAC), a technique used for quantitative proteomics. It also finds application in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate protein structure and dynamics.[2][3]

A typical experimental workflow for a SILAC-based proteomics study using L-(15N)Valine involves the following steps:

-

Cell Culture Preparation: Two populations of cells are cultured in specialized media. One population is grown in a "light" medium containing the natural, unlabeled L-Valine, while the other is grown in a "heavy" medium where L-Valine is replaced with L-(15N)Valine.

-

Metabolic Labeling: The cells are cultured for a sufficient duration to ensure the complete incorporation of the respective labeled or unlabeled valine into their proteomes.

-

Sample Collection and Lysis: After the labeling period, the cell populations are harvested and lysed to extract the proteins.

-

Protein Quantification and Mixing: The protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein from each are mixed.

-

Proteolytic Digestion: The mixed protein sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry. The mass difference between the "light" and "heavy" peptides containing valine allows for their relative quantification.

-

Data Analysis: The mass spectrometry data is processed using specialized software to identify the proteins and quantify their relative abundance between the two experimental conditions.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the biological context of L-Valine, the following diagrams are provided.

References

The Role of L-Valine as a Branched-Chain Amino Acid in Protein Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-Valine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in cellular physiology, most notably as a fundamental component of protein synthesis. Beyond its function as a proteinogenic building block, L-Valine and other BCAAs act as critical signaling molecules that regulate the machinery of translation, primarily through the mammalian Target of Rapamycin (mTOR) pathway. This technical guide provides an in-depth examination of the molecular mechanisms governing L-Valine's role in protein synthesis, from its cellular uptake and enzymatic activation to its influence on key signaling cascades. Detailed experimental protocols for quantifying protein synthesis and analyzing signaling events are provided, alongside structured quantitative data and visual diagrams of core pathways to support advanced research and therapeutic development.

Introduction

L-Valine, alongside L-Leucine and L-Isoleucine, belongs to the family of branched-chain amino acids (BCAAs), characterized by their non-linear aliphatic side chains. As an essential amino acid, L-Valine cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] Its primary metabolic fate is incorporation into nascent polypeptide chains during protein synthesis, a process fundamental to cell growth, proliferation, and function.[2][3]

The significance of L-Valine extends beyond its structural role. It is increasingly recognized as a nutrient signal that modulates metabolic pathways.[4] Dysregulation of BCAA metabolism, including that of L-Valine, has been implicated in various pathological states, making the pathways that govern its transport, sensing, and utilization critical areas of study for drug development professionals.[5] This guide will detail the core molecular processes involving L-Valine in protein synthesis, providing the technical foundation required for its investigation in research and clinical contexts.

The Core Mechanism: From Cellular Uptake to tRNA Charging

The journey of an L-Valine molecule from the extracellular space to its incorporation into a protein involves two critical preliminary steps: transport across the cell membrane and activation by its cognate aminoacyl-tRNA synthetase.

Cellular Uptake via LAT1

L-Valine is transported into the cell primarily by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[6][7] LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including all three BCAAs.[8] It functions as a heterodimer, requiring association with the glycoprotein CD98 (SLC3A2) for stable localization to the plasma membrane.[7] The transporter typically exchanges an extracellular amino acid like L-Valine for an intracellular substrate, often L-Glutamine.[9] The high expression of LAT1 in highly proliferative cells, such as activated T-cells and various cancer cells, underscores its importance in supplying the necessary building blocks for rapid protein synthesis and growth.[7][10]

Figure 1. L-Valine cellular import via the LAT1/CD98 antiporter.

Aminoacylation by Valyl-tRNA Synthetase (ValRS)

Once inside the cell, L-Valine must be "charged" or attached to its corresponding transfer RNA (tRNAVal) before it can be delivered to the ribosome. This crucial activation step is catalyzed by Valyl-tRNA Synthetase (ValRS), a member of the class I family of aminoacyl-tRNA synthetases.[11][12] The reaction proceeds in two steps:

-

Amino Acid Activation: L-Valine reacts with ATP to form a valyl-adenylate intermediate, with the release of pyrophosphate (PPi).

-

tRNA Charging: The activated valyl moiety is transferred from the adenylate to the 3'-hydroxyl group of the terminal adenosine on the tRNAVal molecule, releasing AMP.[13]

The overall reaction is: L-Valine + tRNAVal + ATP ⇌ Valyl-tRNAVal + AMP + PPi[11]

ValRS possesses a high degree of specificity for both L-Valine and tRNAVal. To prevent translational errors, it also contains a distinct editing or "proofreading" domain.[11][14] This domain can hydrolyze incorrectly charged products, such as Threonyl-tRNAVal, ensuring the high fidelity of protein synthesis.[14] This "double-sieve" mechanism, which first excludes larger amino acids like isoleucine at the activation site and then hydrolyzes smaller, incorrect products at the editing site, is a hallmark of translational accuracy.[14]

Figure 2. Two-step aminoacylation of tRNAVal catalyzed by ValRS.

Regulation of Protein Synthesis: The mTORC1 Signaling Pathway

Amino acids, particularly BCAAs, are potent activators of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central kinase that promotes protein synthesis and cell growth.[4] The activation of mTORC1 is a complex process that occurs at the lysosomal surface and integrates signals from growth factors, energy status, and amino acid availability.

In the absence of amino acids, the GATOR1 complex acts as a GTPase-activating protein (GAP) for RagA/B, keeping it in an inactive GDP-bound state and thus preventing mTORC1 activation.[4] The GATOR2 complex, in turn, is an inhibitor of GATOR1. The Sestrin family of proteins are cytosolic sensors that bind to GATOR2 to inhibit its function.

While L-Leucine is the most extensively studied BCAA that directly binds to Sestrin2, causing its dissociation from GATOR2, L-Valine is also known to be a potent "activating" amino acid.[15][16][17] Upon sufficient amino acid levels, Sestrin2 releases GATOR2. The now-active GATOR2 inhibits GATOR1, allowing RagA/B to become GTP-loaded. This active Rag heterodimer recruits mTORC1 to the lysosomal surface, where it can be fully activated by the small GTPase Rheb.[18] Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote mRNA translation and protein synthesis.[19]

Figure 3. L-Valine as part of the amino acid signal activating the mTORC1 pathway.

Quantitative Data on L-Valine and Protein Synthesis

Quantifying the impact of L-Valine on protein synthesis is essential for understanding its physiological and pharmacological effects. The following tables summarize key quantitative data from cited literature.

Table 1: Kinetic Parameters of Valyl-tRNA Synthetase

This table presents example kinetic parameters for ValRS. Note that values can vary based on the organism and experimental conditions. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, with a lower Km indicating higher affinity. The catalytic constant (kcat) represents the turnover number.

| Enzyme Source | Substrate | KM | kcat | Catalytic Efficiency (kcat/KM) | Reference |

| Thermus thermophilus ValRS | tRNAVal | 28-fold ↑ (w/o C-domain) | 19-fold ↓ (w/o C-domain) | - | [13] |

| Homo sapiens CysRS (example) | tRNACys | 0.9 ± 0.1 µM | 2.3 ± 0.1 s-1 | 2.6 x 106 M-1s-1 | [20] |

Table 2: Effects of BCAA/EAA Supplementation on Muscle Protein Synthesis (MPS)

This table summarizes findings from human studies on the effect of oral amino acid supplementation, containing L-Valine, on the fractional synthetic rate (FSR) of muscle protein, typically measured using stable isotope tracers.

| Study Population | Intervention | Measurement Timing | Outcome | Reference |

| Young Men | BCAA (2.6g Leu, 1.6g Val, 1.4g Ile) vs. Placebo | 4h post-exercise | 22% greater myofibrillar protein synthesis rate with BCAA | |

| Trained Men | 23g Protein + 5g Leucine vs. Control | 240 min post-exercise | 33% increase in myofibrillar FSR (0.060 to 0.080 %/h) | |

| Older Individuals | 3.6g EAA (high-leucine) | 3h post-consumption | 48.9% increase in muscle protein FSR over basal | [9] |

| Healthy Subjects | BCAA Infusion | During 3h infusion | Decrease in muscle protein synthesis (37 to 21 nmol/min/100ml leg) |

Note: The effect of BCAAs alone on net protein balance is debated, as synthesis requires all essential amino acids. Some studies suggest that without a full complement of EAAs, BCAAs alone may not sustain a positive net protein balance.

Experimental Protocols

Accurate measurement of protein synthesis and the signaling pathways regulated by L-Valine requires robust and validated experimental methodologies. This section provides detailed protocols for key techniques.

Protocol: Measurement of Muscle Protein Fractional Synthetic Rate (FSR) using Stable Isotope Tracer Infusion

This method quantifies the rate of new protein synthesis in vivo by measuring the incorporation of a labeled amino acid tracer into tissue proteins.

Objective: To determine the FSR of skeletal muscle protein.

Materials:

-

Sterile, stable isotope-labeled amino acid (e.g., L-[ring-13C6]phenylalanine).

-

Infusion pumps and sterile saline.

-

Catheters for venous infusion and arterialized blood sampling.

-

Muscle biopsy kit (e.g., Bergström needle).

-

Liquid nitrogen for snap-freezing samples.

-

Gas chromatography-mass spectrometry (GC-MS) equipment.

Methodology:

-

Subject Preparation: Subjects fast overnight. Catheters are inserted into an antecubital vein for tracer infusion and a contralateral hand vein (heated to "arterialize" the blood) for sampling.

-

Baseline Sampling: A baseline blood sample and a muscle biopsy from the vastus lateralis are collected.

-

Tracer Infusion: A primed, continuous intravenous infusion of the stable isotope tracer is initiated. The priming dose quickly raises the tracer enrichment in the precursor pool to a steady-state, which is then maintained by the constant infusion.

-

Blood Sampling: Arterialized blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period to monitor plasma tracer enrichment.

-

Final Biopsy: A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period (e.g., after 3-4 hours).

-

Sample Processing:

-

Blood samples are centrifuged to separate plasma, which is stored at -80°C.

-

Muscle biopsies are immediately cleared of blood and connective tissue, snap-frozen in liquid nitrogen, and stored at -80°C.

-

-

Analytical Procedure:

-

Muscle tissue is homogenized, and proteins (e.g., myofibrillar fraction) are precipitated and hydrolyzed into constituent amino acids.

-

Tracer enrichment in the plasma (surrogate for the precursor pool) and in the protein hydrolysate is determined by GC-MS.

-

-

Calculation: FSR is calculated using the formula: FSR (%/hour) = (Ep2 - Ep1) / (Eprecursor × t) × 100 Where Ep2 and Ep1 are the tracer enrichments in bound muscle protein at two time points, Eprecursor is the average enrichment of the precursor pool (plasma or intracellular free amino acid), and t is the time in hours between biopsies.

Figure 4. Experimental workflow for FSR measurement using stable isotopes.

Protocol: Western Blot Analysis of mTORC1 Pathway Phosphorylation

This protocol details the detection of phosphorylated (activated) proteins in the mTORC1 signaling cascade.

Objective: To quantify the relative phosphorylation of mTOR, S6K1, and 4E-BP1 in response to L-Valine stimulation.

Materials:

-

Cell culture reagents and L-Valine.

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST).

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency. Starve cells of amino acids if necessary, then treat with desired concentrations of L-Valine or control vehicle for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using lysis buffer with inhibitors. Scrape and collect lysate.

-

Protein Quantification: Centrifuge lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA/TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-mTOR) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

-

Densitometry Analysis: Quantify the band intensity using image analysis software. Express the phosphorylated protein level as a ratio to the total protein level.

Applications in Drug Development

Understanding the role of L-Valine in protein synthesis has direct applications for researchers in drug development:

-

Oncology: Cancer cells exhibit a high demand for amino acids to fuel rapid growth and protein synthesis. The L-Valine transporter, LAT1, is overexpressed in many cancers and is a validated therapeutic target.[10] Inhibitors of LAT1 can induce amino acid starvation, suppress mTORC1 signaling, and inhibit tumor growth.

-

Metabolic Diseases: Aberrant BCAA metabolism is linked to insulin resistance and type 2 diabetes. Modulating the pathways that sense and utilize L-Valine could offer novel therapeutic strategies.

-

Neurology: Valyl-tRNA synthetase (VARS) mutations have been associated with neurodevelopmental disorders, highlighting the critical role of precise protein synthesis in the nervous system.[14]

-

Nutritional Therapies: Formulations containing L-Valine are used in clinical nutrition to support patients with conditions like liver disease or to promote muscle recovery after surgery or in sarcopenic individuals.

Conclusion

L-Valine is an indispensable component of protein synthesis, acting as both a substrate and a signaling molecule. Its transport via LAT1, activation by ValRS, and its role in stimulating the mTORC1 pathway form a coordinated system that is fundamental to cell growth and homeostasis. A thorough understanding of these mechanisms, supported by the quantitative and methodological approaches detailed in this guide, is crucial for researchers and drug developers aiming to modulate these pathways for therapeutic benefit. Future investigations will likely further elucidate the specific sensors for L-Valine and refine our ability to target these pathways with greater precision.

References

- 1. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The Sestrins interact with GATOR2 to negatively regulate the amino-acid-sensing pathway upstream of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic modeling of leucine-mediated signaling and protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Valyl-tRNA Synthetase [aars.online]

- 10. Valine—tRNA ligase - Wikipedia [en.wikipedia.org]

- 11. Mechanism of molecular interactions for tRNAVal recognition by valyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acids Regulate mTORC1 by an Obligate Two-step Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of mTORC1 activation by RHEB and inhibition by PRAS40 (Journal Article) | OSTI.GOV [osti.gov]

- 17. Mechanisms Involved in the Coordinate Regulation of mTORC1 by Insulin and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic Quality Control of Anticodon Recognition by A Eukaryotic Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein-leucine fed dose effects on muscle protein synthesis after endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-(15N)Valine Labeling in E. coli for NMR Studies

Introduction

Selective isotope labeling of proteins is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy, enabling the simplification of complex spectra and facilitating the study of large proteins and protein complexes.[1][2][3] Specifically labeling valine residues with ¹⁵N allows researchers to focus on specific regions of a protein, aiding in resonance assignment, and providing probes to study protein structure, dynamics, and interactions.[4][5] Valine is frequently found in the hydrophobic cores of proteins and at protein-protein interfaces, making it an excellent reporter for key structural and functional events.

This document provides a detailed protocol for the selective incorporation of L-(¹⁵N)Valine into a target protein overexpressed in Escherichia coli. The methodology involves growing the bacterial culture in a minimal medium containing natural abundance (¹⁴N) nitrogen, followed by the addition of L-(¹⁵N)Valine just prior to the induction of protein expression. This timing is critical to maximize incorporation into the recombinant protein while minimizing metabolic scrambling of the ¹⁵N isotope to other amino acids.[6]

Data Presentation

Table 1: M9 Minimal Medium Composition (per 1 Liter)

| Component | Stock Solution | Volume per Liter | Final Concentration |

| Autoclaved Base | |||

| 10x M9 Salts | 10x | 100 mL | 1x |

| Distilled H₂O | - | 855.7 mL | - |

| Filtered Sterile Additions | |||

| D-Glucose | 20% (w/v) | 20 mL | 0.4% (w/v) |

| MgSO₄ | 1 M | 2 mL | 2 mM |

| CaCl₂ | 1 M | 0.3 mL | 0.3 mM |

| Trace Elements Solution | 100x | 10 mL | 1x |